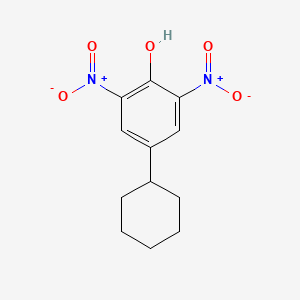

4-Cyclohexyl-2,6-dinitrophenol

CAS No.: 4097-58-9

Cat. No.: VC18531729

Molecular Formula: C12H14N2O5

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4097-58-9 |

|---|---|

| Molecular Formula | C12H14N2O5 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 4-cyclohexyl-2,6-dinitrophenol |

| Standard InChI | InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |

| Standard InChI Key | FQTXZQQAXMVGTE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₄N₂O₅, with a molecular weight of 266.25 g/mol . Its structure consists of a phenol core modified by:

-

A cyclohexyl group (-C₆H₁₁) at the 2-position

-

Nitro groups (-NO₂) at the 4- and 6-positions

The sodium salt form (CAS 130-60-9) has a molecular weight of 288.23 g/mol, where the phenolic hydroxyl group is deprotonated and associated with a sodium cation .

Spectral and Computational Data

Physicochemical Properties

Thermal and Physical Constants

Solubility Profile

The compound exhibits limited solubility in polar solvents:

Health and Environmental Hazards

Toxicological Profile

| Endpoint | Effect | Source |

|---|---|---|

| Acute Toxicity (Oral) | LD₅₀ = 25–50 mg/kg (rat) | |

| Chronic Exposure | Hepatotoxicity, metabolic disruption | |

| Dermal Contact | Severe dermatitis | |

| Ocular Effects | Pupillary dilation |

Environmental Impact

Analytical Methods

Detection Techniques

Environmental Monitoring

| Supplier | Quantity | Price (USD) |

|---|---|---|

| TRC | 100 mg | 215 |

| Biosynth Carbosynth | 500 mg | 1,150 |

Pricing reflects synthesis complexity and hazardous material handling requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume